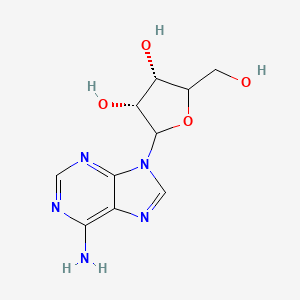

(3R,4S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives. It consists of an adenine molecule attached to a ribose sugar via a β-N9-glycosidic bond. Adenosine is one of the four nucleoside building blocks of RNA and its derivative, deoxyadenosine, is a building block of DNA. It plays a crucial role in various physiological processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine can be synthesized through several methods. One common synthetic route involves the reaction of adenine with ribose in the presence of a strong acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. Another method involves the enzymatic synthesis using adenosine phosphorylase, which catalyzes the reaction between adenine and ribose-1-phosphate .

Industrial Production Methods

Industrial production of adenosine often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce adenosine, which is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Adenosine undergoes several types of chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

Phosphorylation: Adenosine can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).

Hydrolysis: Adenosine can be hydrolyzed to adenine and ribose.

Common Reagents and Conditions

Oxidation: Catalyzed by adenosine deaminase under physiological conditions.

Phosphorylation: Catalyzed by kinases in the presence of ATP and magnesium ions.

Hydrolysis: Catalyzed by acid or enzymatic hydrolysis.

Major Products

Oxidation: Inosine

Phosphorylation: AMP, ADP, ATP

Hydrolysis: Adenine, Ribose

Scientific Research Applications

Adenosine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various nucleotides and nucleosides.

Biology: Plays a crucial role in cellular energy transfer and signal transduction.

Medicine: Used as a medication for certain types of cardiac arrhythmias and as a diagnostic agent in myocardial perfusion imaging.

Industry: Used in the production of energy drinks and supplements due to its role in energy metabolism

Mechanism of Action

Adenosine exerts its effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are G protein-coupled receptors that mediate various physiological responses. For example, activation of A1 receptors leads to a decrease in heart rate and inhibition of neurotransmitter release, while activation of A2A receptors causes vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

Adenosine is unique among nucleosides due to its specific interactions with adenosine receptors. Similar compounds include:

Inosine: Similar structure but lacks the amino group at the 6-position of the purine ring.

Guanosine: Contains a different purine base (guanine) attached to ribose.

Cytidine: Contains a pyrimidine base (cytosine) attached to ribose.

Adenosine’s unique ability to interact with its specific receptors and its role in energy transfer and signal transduction make it a vital compound in both biological and medical research .

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(3R,4S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4?,6-,7-,10?/m1/s1 |

InChI Key |

OIRDTQYFTABQOQ-NYDYUERISA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.